(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid
Description
(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative featuring a fused indene ring system substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₄H₂₀BNO₄ (molecular weight: 277.12 g/mol), and it is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation . The compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, for the synthesis of pharmaceuticals and complex organic molecules. Its hazards include acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-12-7-9-4-5-11(15(18)19)6-10(9)8-12/h4-6,12,18-19H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACGQKGRWRRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC(C2)NC(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The protected amine is then subjected to hydroboration reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Group Analysis
Boc-Protected Amino Group: All compounds share the Boc-protected amino group, which enhances solubility and stability during synthetic processes. However, the boronic acid moiety in the target compound enables participation in cross-coupling reactions, unlike the acetic acid derivatives (e.g., ), which are more suited for peptide couplings or esterifications.
Core Ring System: The indenyl boronic acid structure in the target compound provides a rigid, fused bicyclic framework, influencing steric and electronic properties in catalytic reactions. In contrast, (4-(2-((Boc)amino)ethyl)phenyl)boronic acid features a linear phenyl ring, offering greater conformational flexibility but reduced steric hindrance.
Acetic acid derivatives (e.g., ) exhibit carboxylic acid reactivity, enabling salt formation or amide bond generation.
Hazard Profiles
- Acute Toxicity : All Boc-containing compounds share oral toxicity (H302), but the acetic acid derivative includes H335 (respiratory irritation), suggesting higher volatility or dust formation risks.
- Storage Requirements : Boronic acids (e.g., ) require inert storage, whereas carboxylic acid derivatives () are more stable under ambient conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
